molecular formula C13H12N4O5S B11208352 N-(2-(4-nitrophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide

N-(2-(4-nitrophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide

Cat. No.: B11208352
M. Wt: 336.33 g/mol
InChI Key: KPQGLGVNTCJLIX-UHFFFAOYSA-N
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Description

N-[2-(4-nitrophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]acetamide is a complex organic compound that belongs to the class of heterocyclic compounds. It features a thieno[3,4-c]pyrazole core structure, which is known for its diverse biological activities and potential applications in medicinal chemistry. The presence of a nitrophenyl group and a sulfone moiety further enhances its chemical reactivity and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-nitrophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thieno[3,4-c]pyrazole Core: This step involves the cyclization of appropriate precursors, such as 3-(4-nitrophenyl)-1H-pyrazole-4-carbaldehyde with thiourea, under acidic conditions to form the thieno[3,4-c]pyrazole core.

    Introduction of the Sulfone Group: The thieno[3,4-c]pyrazole intermediate is then oxidized using an oxidizing agent like hydrogen peroxide or m-chloroperbenzoic acid to introduce the sulfone group.

    Acetylation: The final step involves the acetylation of the thieno[3,4-c]pyrazole sulfone intermediate using acetic anhydride in the presence of a base like pyridine to yield the target compound.

Industrial Production Methods

Industrial production of N-[2-(4-nitrophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]acetamide may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques like crystallization or chromatography, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-nitrophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group, to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, or alkoxides under basic conditions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[2-(4-nitrophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential antimicrobial, antifungal, and anticancer activities.

    Medicine: Investigated for its potential as a therapeutic agent due to its diverse biological activities.

    Industry: Used in the development of new materials with specific properties, such as dyes or polymers.

Mechanism of Action

The mechanism of action of N-[2-(4-nitrophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]acetamide involves its interaction with various molecular targets and pathways. The nitrophenyl group can participate in electron transfer reactions, while the thieno[3,4-c]pyrazole core can interact with biological macromolecules like proteins and nucleic acids. These interactions can lead to the inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

N-[2-(4-nitrophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]acetamide can be compared with other similar compounds, such as:

    N-(4-nitrophenyl)-2-{2-[3-(4-chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}acetamide: This compound features a thiazole ring instead of a thieno ring, which can lead to different biological activities and chemical reactivity.

    1,3,4-thiadiazole derivatives: These compounds have a similar core structure but differ in the substituents and functional groups, leading to variations in their biological properties and applications.

The uniqueness of N-[2-(4-nitrophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]acetamide lies in its specific combination of functional groups and core structure, which imparts distinct chemical reactivity and biological activities.

Properties

Molecular Formula

C13H12N4O5S

Molecular Weight

336.33 g/mol

IUPAC Name

N-[2-(4-nitrophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide

InChI

InChI=1S/C13H12N4O5S/c1-8(18)14-13-11-6-23(21,22)7-12(11)15-16(13)9-2-4-10(5-3-9)17(19)20/h2-5H,6-7H2,1H3,(H,14,18)

InChI Key

KPQGLGVNTCJLIX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C2CS(=O)(=O)CC2=NN1C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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